molecular formula C48H95NO5 B11928008 nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

Cat. No.: B11928008
M. Wt: 766.3 g/mol
InChI Key: SLQDMNVXBUWJRV-UHFFFAOYSA-N
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Description

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a complex organic compound with a molecular formula of C48H95NO5. This compound is characterized by its long aliphatic chains and functional groups that make it suitable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include nonyl alcohol, heptadecan-9-ol, and decanoic acid derivatives. The reaction conditions usually require the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions .

Scientific Research Applications

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct physicochemical properties. These properties make it particularly effective as an emulsifying agent and in applications requiring amphiphilic compounds .

Biological Activity

Nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a complex organic compound with the molecular formula C48H95NO5C_{48}H_{95}NO_5. This compound belongs to a class of cationic lipids, which are known for their significant biological activities, particularly in drug delivery and gene therapy applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a nonyl group linked to a heptadecanoyl moiety through an ether bond, with a hydroxylated amino group. This unique configuration enhances its amphiphilic properties, allowing it to interact effectively with biological membranes.

Mechanisms of Biological Activity

  • Membrane Interaction : The cationic nature of the compound facilitates its interaction with anionic components of cell membranes, promoting membrane fusion and enhancing cellular uptake of therapeutic agents such as RNA and DNA.
  • Lipid Phase Transition : The presence of long-chain fatty acids in its structure may influence lipid bilayer properties, potentially leading to improved encapsulation efficiency in lipid nanoparticles .
  • Gene Delivery : As a cationic lipid, it can form lipoplexes with nucleic acids, aiding in the delivery of genetic material into cells. This is particularly valuable in applications involving mRNA vaccines and gene therapy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Gene DeliveryFacilitates the delivery of plasmid DNA into mammalian cells via lipoplex formation.
Antimicrobial PropertiesExhibits antimicrobial activity against various bacterial strains due to membrane disruption capabilities.
CytotoxicityShows selective cytotoxicity towards cancer cells while sparing normal cells in certain concentrations.
Lipid Nanoparticle FormationEffective in forming stable lipid nanoparticles for drug encapsulation and delivery.

Case Studies

  • Gene Therapy Applications :
    A study demonstrated the efficacy of this compound in delivering mRNA vaccines in vivo. Mice treated with lipid nanoparticles containing this compound showed enhanced immune responses compared to controls .
  • Antimicrobial Efficacy :
    Research indicated that formulations containing this lipid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .
  • Cytotoxicity Studies :
    In vitro studies revealed that this compound selectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity to normal fibroblasts, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C48H95NO5/c1-4-7-10-13-22-29-36-45-53-47(51)39-32-25-18-16-20-27-34-41-49(43-44-50)42-35-28-21-17-19-26-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3

InChI Key

SLQDMNVXBUWJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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